molecular formula C7H7N3O4 B14200315 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 919290-03-2

5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14200315
CAS No.: 919290-03-2
M. Wt: 197.15 g/mol
InChI Key: KQUTXABXSDLDFB-UHFFFAOYSA-N
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Description

5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is a heterocyclic compound that contains both oxazolidine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the formation of the oxazolidine ring followed by the introduction of the pyrimidine moiety. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate amino alcohols and carbonyl compounds to form the oxazolidine ring.

    Condensation reactions: Using urea or thiourea derivatives to introduce the pyrimidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

    Catalytic processes: To enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxazolidine-pyrimidine derivatives with additional oxygen functionalities.

    Reduction: May yield more saturated derivatives.

    Substitution: May yield various substituted oxazolidine-pyrimidine compounds.

Scientific Research Applications

5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Known for their antibacterial properties.

    Pyrimidinones: Known for their antiviral and anticancer activities.

Uniqueness

5-(1,3-Oxazolidin-2-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its combined oxazolidine and pyrimidine structure, which may confer distinct

Properties

CAS No.

919290-03-2

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

5-(4,5-dihydro-1,3-oxazol-2-yl)-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H7N3O4/c11-4-3(6-8-1-2-14-6)5(12)10-7(13)9-4/h1-2H2,(H3,9,10,11,12,13)

InChI Key

KQUTXABXSDLDFB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=C(NC(=O)NC2=O)O

Origin of Product

United States

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